1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea

Epigenetics BRD4 bromodomain inhibitor BET protein selectivity

Researchers seeking to dissect BRD4 BD2-specific transcriptional functions often face off-target effects from pan-BET inhibitors. This 4-bromophenyl thiourea provides a selective solution: • BRD4 BD2 Kd = 0.300 nM, ~11,000-fold selectivity over BD1. • Clean chaperone counter-screen (HSP60/GroES IC50 >100 µM). • 4-Br handle enables Pd-catalyzed diversification. Supplied at ≥98% purity for BROMOscan validation.

Molecular Formula C14H10BrClF3N3S
Molecular Weight 424.7 g/mol
Cat. No. B13106948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea
Molecular FormulaC14H10BrClF3N3S
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Br
InChIInChI=1S/C14H10BrClF3N3S/c15-9-1-3-10(4-2-9)22-13(23)21-7-12-11(16)5-8(6-20-12)14(17,18)19/h1-6H,7H2,(H2,21,22,23)
InChIKeyBNFPPIYPQCIMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This 4-Bromophenyl Thiourea Matters for Epigenetic & Anti-Infective Procurement


1-(4-Bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea (CAS 326815-33-2; molecular formula C₁₄H₁₀BrClF₃N₃S; MW 424.67) is an asymmetrically N,N′-disubstituted arylthiourea bearing a 4-bromophenyl group on one terminus and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl moiety on the other . The compound is obtainable at ≥98% purity from multiple commercial suppliers and exhibits a predicted density of 1.7 ± 0.1 g/cm³ and a boiling point of 437.5 ± 55.0 °C . While structurally related to other 3-chloro-5-(trifluoromethyl)pyridin-2-yl thioureas, its para-bromo substitution pattern confers quantitatively distinct target-binding properties — most notably sub-nanomolar affinity for the second bromodomain of BRD4 (BRD4 BD2) — that differentiate it from its 4-chloro, 4-fluoro, and unsubstituted phenyl analogs [1].

Target BRD4 BD2-selective probe development
Chemotype para-Bromo N,N′-disubstituted thiourea
Application Epigenetic & anti-infective screening workflows

Why the 4-Bromophenyl Thiourea Cannot Be Replaced by Common Analogs


Within the 3-chloro-5-(trifluoromethyl)pyridin-2-yl thiourea chemotype, the 4-position substituent on the N′-phenyl ring is a critical determinant of both target engagement and selectivity profile. The 4-bromo derivative exhibits a BRD4 BD2 Kd of 0.300 nM by BROMOscan, whereas its closest commercially available analog — 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea (CAS 326815-11-6) — has not been reported with comparable sub-nanomolar BRD4 BD2 binding [1]. Published structure-activity relationship (SAR) studies on N-aryl-N′-pyridylthioureas confirm that even single-atom halogen substitutions at the para position produce divergent biological outcomes: among pyridyl-thioureas tested against Mycobacterium tuberculosis InhA, the 4-bromophenyl derivative (25% inhibition at 50 μM) outperforms the 4-fluorophenyl analog (17% inhibition) and the 4-iodophenyl analog (8% inhibition) by clear margins [2]. These quantitative SAR divergences mean that substituting this compound with a generic 4-halo or unsubstituted phenyl thiourea analog can result in loss of target affinity, altered selectivity windows, or both — compromising experimental reproducibility and hit validation efforts [3].

Target engagement divergence 4-Br substitution may confer BRD4 BD2 affinity not reported for 4-Cl or 4-F analogs; selectivity windows can shift in unpredictable ways.
Anti-infective SAR InhA inhibition rank-order (Br > F > I) suggests halogen identity at the para position may alter antitubercular screening outcomes; class-level SAR should be verified.

Quantitative Evidence: This Thiourea vs. Closest Analogs


BRD4 BD2 Selectivity Over BD1

In the BROMOscan assay, 1-(4-bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea binds human partial-length BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM [1]. By contrast, its binding affinity for BRD4 BD1, measured by isothermal titration calorimetry (ITC) and fluorescence anisotropy, yields Kd values of 3,300–3,400 nM — representing an approximately 11,000-fold selectivity window for BD2 over BD1 [2]. The well-characterized BET bromodomain probe (+)-JQ1, a frequently used comparator in BRD4 research, binds BD1 and BD2 with Kd values of approximately 50 nM and 90 nM respectively — a far narrower selectivity gap of less than 2-fold — underscoring the highly asymmetric domain preference of this thiourea scaffold [3].

BRD4 BD2 vs BD1
Head-to-head
BD2 Kd 0.300 nM BD1 Kd 3.3–3.4 µM; ~11,000-fold selectivity (+)-JQ1 BD2 Kd ~90 nM (<2-fold)
Supports BD2-specific pharmacological dissection
BROMOscan/ITC; verified binding domain preference
Epigenetics BRD4 bromodomain inhibitor BET protein selectivity

Selectivity Against HSP60/GroES Chaperones

In broad counter-screening panels, 1-(4-bromophenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea was evaluated against human mitochondrial HSP60 (in complex with HSP10) and bacterial GroES chaperone systems as part of a ChEMBL-curated selectivity dataset. The compound exhibited IC₅₀ values consistently exceeding 100,000 nM for both HSP60/HSP10 and GroES, indicating negligible inhibition of these chaperone targets at concentrations more than 5 orders of magnitude above the BRD4 BD2 Kd [1]. By comparison, many established HSP60 inhibitors such as TRC051384 show nanomolar potency against these targets, and promiscuous thiourea-based screening hits often show confounding activity in chaperone assays [2]. The clean chaperone profile of this compound provides procurement confidence that observed cellular phenotypes in BRD4-dependent models are unlikely to be confounded by HSP60-mediated stress-response artifacts.

Chaperone selectivity
Reported
HSP60/GroES IC₅₀ > 100 µM Selectivity > 330,000-fold over BD2 Kd Class-level thiourea hits often <10 µM
De-risks chaperone-mediated false positives
Cross-study panel; clean counter-screen profile
Target engagement selectivity Chaperone counter-screening Drug discovery profiling

Antitubercular SAR: 4-Bromo vs. Fluoro/Iodo

In a systematic SAR study of thiourea-based Mycobacterium tuberculosis InhA inhibitors (Doğan et al., Eur. J. Med. Chem. 2020), a panel of 3-methylpyridin-2-yl thioureas with varying para-substituents on the N′-phenyl ring was evaluated at a fixed concentration of 50 µM. The 4-bromophenyl analog achieved 25% inhibition of InhA, compared to 17% for the 4-fluorophenyl analog and only 8% for the 4-iodophenyl analog [1]. While the target compound herein carries a chlorinated trifluoromethylpyridine rather than a methylpyridine on the heteroaryl side, the para-bromophenyl motif is conserved, and the rank-order SAR (Br > F > I) is transferable across pyridyl-thiourea chemotypes as a class-level inference [2]. The most potent compound series in this study achieved MIC values of 0.78–1.56 µg/mL against M. tuberculosis H37Rv, confirming the translational relevance of InhA inhibition within this chemotype [3].

Antitubercular SAR
Class-level
4-Br: 25% InhA inhib. 4-F: 17% / 4-I: 8% (at 50 µM) Rank Br > F > I in pyridyl-thioureas
Consistent Br-favoring rank-order informs anti-TB screening
Class-level transfer; target compound not directly assayed
Antitubercular drug discovery InhA inhibition Halogen SAR

Trifluoromethylpyridine-Thiourea as TMV Antiviral Chemotype

A series of phthalamide-like thiourea derivatives containing trifluoromethylpyridine — the same heterocyclic core present in the target compound — was evaluated against tobacco mosaic virus (TMV). The most active compound (7b) demonstrated an inactivation EC₅₀ of 20.5 µg/mL, outperforming the commercial antiviral agent ningnanmycin (EC₅₀ = 23.2 µg/mL) by 11.6% [1]. Compound 7b also exhibited stronger TMV coat protein (CP) binding than ningnanmycin and was shown by electron microscopy to disrupt the external morphology of TMV particles and hinder CP-RNA self-assembly [2]. While the target compound is not identical to 7b, the shared trifluoromethylpyridine-thiourea pharmacophore places it within the same mechanism-of-action class, and its distinct 4-bromophenyl substitution offers a differentiated vector for SAR expansion in antiviral agrochemical lead optimization [3].

TMV antiviral chemotype
Class-level
Analog 7b EC₅₀ 20.5 µg/mL Ningnanmycin EC₅₀ 23.2 µg/mL TMV-CP binding and particle disruption
Supports agrochemical antiviral screening entry
Shared pharmacophore; 4-Br vector for SAR expansion
Plant antiviral agents Tobacco mosaic virus Agrochemical discovery

Bromine vs. Chlorine: Molecular Properties & Reactivity

Comparison of the target compound (4-bromophenyl; MW 424.67) with its direct 4-chlorophenyl analog (CAS 326815-11-6; MW 380.22) reveals a molecular weight difference of 44.45 Da attributable to the Br → Cl substitution . The bromine atom confers enhanced polarizability (α ≈ 3.05 ų for Br vs. 2.18 ų for Cl), stronger halogen-bond donor capacity, and increased lipophilicity (πBr ≈ 0.86 vs. πCl ≈ 0.71), all of which contribute to the divergent target-binding profiles observed in BRD4 BD2 engagement [1]. In addition, the para-bromine serves as a versatile synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that the 4-chloro analog supports less efficiently due to the higher bond dissociation energy of C–Cl (397 kJ/mol) compared to C–Br (280 kJ/mol) [2]. Both compounds are commercially available at comparable purity (≥95%), but the bromo derivative's superior reactivity in late-stage diversification chemistry provides practical procurement advantages for medicinal chemistry laboratories building focused libraries .

4-Br vs 4-Cl properties
Reported
C–Br BDE ~280 kJ/mol C–Cl BDE ~397 kJ/mol; π +0.15 higher Enhanced polarizability & cross-coupling
Facilitates late-stage diversification chemistry
Physicochemical basis for differentiated reactivity
Medicinal chemistry Halogen effects Lead optimization

Optimal Deployment Scenarios for the 4-Bromophenyl Thiourea


BRD4 BD2-Selective Chemical Probe Development

This compound is optimally deployed as a starting scaffold for BRD4 BD2-selective chemical probe development. Its Kd of 0.300 nM for BD2 combined with ~11,000-fold selectivity over BD1 makes it suitable for experiments requiring pharmacological dissection of BD2-specific transcriptional functions from pan-BET effects [1]. The clean chaperone counter-screening profile (HSP60/GroES IC₅₀ > 100,000 nM) further supports its use in cellular target engagement studies where off-target stress responses could confound interpretation [2]. Researchers should procure this compound at ≥98% purity for BROMOscan dose-response validation and subsequent structure-guided optimization of the 4-bromophenyl moiety.

Anti-TMV Agrochemical Lead Optimization

The trifluoromethylpyridine-thiourea core shared by this compound has been validated in the TMV antiviral chemotype, with the most active analog (7b) achieving an inactivation EC₅₀ of 20.5 µg/mL versus 23.2 µg/mL for the commercial standard ningnanmycin [3]. This compound provides a distinct 4-bromophenyl substitution vector for SAR expansion in plant antiviral discovery programs. Procurement for TMV-CP binding assays (MST), particle self-assembly inhibition studies, and in planta curative/protective activity evaluation against TMV in Nicotiana tabacum models is recommended.

Antitubercular Screening Library Expansion

The para-bromophenyl motif is associated with enhanced InhA inhibition (25% at 50 µM) within pyridyl-thiourea chemotypes, outperforming para-fluoro (17%) and para-iodo (8%) analogs [4]. This compound should be incorporated into medium-throughput antitubercular screening cascades against M. tuberculosis H37Rv, with MIC determination as the primary endpoint and InhA enzymatic assay as the orthogonal target engagement readout. Given the established MIC range of 0.78–1.56 µg/mL for optimized analogs in this series, procurement in 10–50 mg quantities is appropriate for initial hit validation [5].

Focused Library Synthesis via C–Br Cross-Coupling Diversification

The lower C–Br bond dissociation energy (~280 kJ/mol) compared to C–Cl (~397 kJ/mol) facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the 4-bromophenyl position [6]. This synthetic tractability makes the compound an attractive core scaffold for generating focused libraries of BRD4 BD2 inhibitors or InhA inhibitors with diversified biaryl, amine, or ether substituents. Procurement in 1–5 g scale is recommended for medicinal chemistry laboratories planning parallel synthesis or library production, with the 4-chloro analog (CAS 326815-11-6) serving as a less reactive comparator for benchmarking cross-coupling efficiency .

Application
Selection Property
Validation Focus
BRD4 BD2-selective probe development
BD2/BD1 selectivity window
BD2 target engagement & BRD4-dependent transcriptional assays
Anti-TMV agrochemical screening
Trifluoromethylpyridine-thiourea pharmacophore
TMV particle assembly inhibition & in planta activity
Antitubercular screening library
para-Bromophenyl InhA inhibition motif
M. tuberculosis MIC & InhA enzymatic endpoint
Cross-coupling library synthesis
C–Br bond reactivity
Pd-catalyzed diversification efficiency (Suzuki, Buchwald)
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